Amino Group at Position 6 Confers Additional Hydrogen-Bond Donor and Synthetic Derivatization Capacity Versus Non-Aminated Analog
6-Amino-2-methoxypyrimidin-4-ol contains an amino substituent at the 6-position that is absent in the closely related analog 2-methoxypyrimidin-4-ol (CAS 25902-86-7). This structural difference quantitatively alters the hydrogen-bond donor count: 6-Amino-2-methoxypyrimidin-4-ol possesses 2 hydrogen-bond donor atoms, whereas 2-methoxypyrimidin-4-ol possesses only 1 . This additional donor capacity, combined with the 4 hydrogen-bond acceptor atoms shared by both compounds, expands the range of non-covalent interactions available for molecular recognition and synthetic derivatization. The amino group further provides a nucleophilic site for condensation with aldehydes, coupling with carboxylic acids, and diazotization reactions that are not accessible with the non-aminated analog .
| Evidence Dimension | Hydrogen-bond donor atom count (calculated structural property) |
|---|---|
| Target Compound Data | 2 hydrogen-bond donor atoms |
| Comparator Or Baseline | 2-Methoxypyrimidin-4-ol (CAS 25902-86-7): 1 hydrogen-bond donor atom |
| Quantified Difference | +1 hydrogen-bond donor atom (100% increase) |
| Conditions | Calculated from molecular structure per standard cheminformatic property prediction |
Why This Matters
This difference dictates the selection of 6-amino-2-methoxypyrimidin-4-ol for synthetic routes requiring an amino handle or for fragment-based screening libraries targeting binding pockets with additional hydrogen-bond donor requirements.
